2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride
Description
Historical Development of Pyrazole-Substituted Amino Acid Research
The investigation of pyrazole-integrated amino acids traces its origins to the mid-20th century, with early work focusing on naturally occurring analogs such as β-pyrazol-1-yl-alanine, first isolated from Citrullus vulgaris (watermelon) in 1993. These studies revealed that cysteine synthase enzymes in Cucurbitaceae plants catalyze the formation of β-pyrazolylalanine from O-acetyl-L-serine and pyrazole, establishing a biochemical precedent for pyrazole-amino acid biosynthesis.
Synthetic efforts gained momentum in the 2010s, driven by the demand for heterocyclic building blocks in drug discovery. For instance, the Horner–Wadsworth–Emmons reaction enabled the preparation of β-aryl α,β-unsaturated ketones, which were subsequently converted to 5-arylpyrazole-substituted α-amino acids. By 2017, optimized two-step protocols using heterocyclic acetonitriles allowed the efficient synthesis of fully substituted amino-pyrazoles, achieving overall yields up to 71%. These milestones underscored the transition from natural product isolation to engineered synthetic routes.
Academic Significance of 2-Amino-4-(1H-pyrazol-4-yl)butanoic Acid Dihydrochloride
This compound (CAS 2287265-71-6) exemplifies the convergence of pyrazole chemistry and amino acid functionalization. Its structure features:
- A butanoic acid backbone with an α-amino group, enabling peptide bond formation.
- A 1H-pyrazol-4-yl substituent at the γ-position, providing a planar aromatic heterocycle for π-stacking interactions.
- Dihydrochloride salt formation , enhancing aqueous solubility for biochemical assays.
Academic interest stems from its dual functionality: the amino acid moiety serves as a biomimetic scaffold, while the pyrazole ring acts as a pharmacophore or metal-coordination site. For example, pyrazole-containing α-amino acids have been incorporated into fluorescent probes and enzyme inhibitors, leveraging their electronic properties for optical or catalytic applications.
Current Research Landscape and Trends
Recent advances in the synthesis and application of 2-amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride are characterized by three key trends:
Regioselective Synthesis : Modern methods employ transition metal-free cyclization strategies. A 2023 study demonstrated the trifluoromethylation of acetylenic ketones with phenylhydrazine, yielding 3-trifluoromethylpyrazoles in 70% isolated yield, which can be further functionalized into amino acid derivatives.
Bioconjugation Techniques : The compound’s primary amine facilitates site-specific modifications. Researchers have exploited this for creating sulfonyl fluoride derivatives, which act as covalent inhibitors of serine proteases.
Computational Design : Molecular docking studies predict strong binding affinities between pyrazole-amino acids and ATP-binding sites in kinases, guiding the development of targeted anticancer agents.
The table below summarizes synthetic methodologies for pyrazole-amino acid derivatives:
Theoretical Importance in Biochemical Systems
Theoretical analyses highlight two critical aspects of 2-amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride:
Electronic Effects : The pyrazole ring’s resonance stabilization and dipole moment (≈2.5 D) create regions of high electron density at N1 and C4, facilitating hydrogen bonding with biological targets. Density functional theory (DFT) calculations suggest that protonation at the pyrazole nitrogen enhances electrostatic interactions with nucleic acid bases.
Conformational Dynamics : Nuclear magnetic resonance (NMR) studies indicate restricted rotation about the Cγ–pyrazole bond, stabilizing syn-periplanar conformations that mimic natural amino acids like histidine. This pseudo-rigidity is exploited in peptide foldamers to control secondary structure formation.
Furthermore, the dihydrochloride salt’s ionic character ($$ \text{p}K_a \approx 3.1 $$ for the amino group) ensures protonation under physiological conditions, optimizing bioavailability for intracellular applications. These properties collectively position the compound as a versatile tool for probing enzyme mechanisms and designing allosteric modulators.
Properties
IUPAC Name |
2-amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c8-6(7(11)12)2-1-5-3-9-10-4-5;;/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKCXEXZJPYGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCC(C(=O)O)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 2-Amino-4-(1H-Pyrazol-4-yl)Butanoic Acid Dihydrochloride
Retrosynthetic Analysis
The target molecule can be dissected into three key components:
- Butanoic acid framework with a 2-amino group.
- 1H-Pyrazole ring at the 4-position of the carbon chain.
- Dihydrochloride salt formation via protonation of basic sites.
A plausible retrosynthetic pathway involves coupling a pyrazole-containing fragment with a β-amino acid derivative, followed by salt formation. Alternative routes may prioritize pyrazole ring construction on a preformed amino acid backbone.
Key Challenges in Synthesis
- Regioselectivity : Ensuring the pyrazole ring forms exclusively at the 4-position of the butanoic acid chain.
- Amino Group Stability : Preventing side reactions during HCl salt formation, particularly under acidic conditions.
- Crystallinity : Achieving high purity in the dihydrochloride form, as indicated by the absence of melting point data in existing literature.
Stepwise Preparation Methods
Route 1: Pyrazole Ring Formation via Cyclocondensation
This method draws inspiration from the synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, adapting its cyclocondensation strategy for pyrazole incorporation.
Synthesis of 4-(1H-Pyrazol-4-yl)But-2-enoic Acid
- Starting Materials : Acetylene dicarboxylate and hydrazine hydrate.
- Cyclization : React hydrazine with acetylene dicarboxylate in ethanol at 60°C for 12 hours to form 1H-pyrazole-4-carboxylic acid.
- Chain Elongation : Perform a Horner-Wadsworth-Emmons reaction using triethyl phosphonoacetate and pyrazole-4-carbaldehyde to yield α,β-unsaturated ester.
- Hydrogenation : Catalytic hydrogenation (Pd/C, $$ \text{H}_2 $$) reduces the double bond, producing 4-(1H-pyrazol-4-yl)butanoic acid ester.
Introduction of the 2-Amino Group
- Gabriel Synthesis : Treat the ester with phthalimide and KOH in DMF, followed by hydrazine hydrate to yield the primary amine.
- Acid Hydrolysis : Convert the ester to carboxylic acid using 6M HCl at reflux.
Dihydrochloride Salt Formation
Dissolve the free base in anhydrous ethanol and saturate with HCl gas at 0°C. Isolate the precipitate via vacuum filtration.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Hydrazine hydrate, EtOH, Δ | 78 |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH | 65 |
| Gabriel Synthesis | Phthalimide, KOH, DMF | 82 |
Route 2: Direct Amination of Pyrazole-Substituted Butanoic Acid
Adapted from peptide coupling methodologies in Carfilzomib synthesis, this route emphasizes protecting group strategies.
Protection of Butanoic Acid
- Esterification : Convert butanoic acid to methyl ester using SOCl$$_2$$/MeOH.
- Pyrazole Incorporation : React methyl 4-bromobutanoate with 1H-pyrazole-4-boronic acid via Suzuki-Miyaura coupling (Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, DME/H$$_2$$O).
Selective Amination
- Boc Protection : Treat the intermediate with di-tert-butyl dicarbonate (Boc$$_2$$O) and DMAP in THF.
- Curtius Rearrangement : Convert the ester to isocyanate using diphenylphosphoryl azide (DPPA), then hydrolyze to primary amine.
Deprotection and Salt Formation
- Ester Hydrolysis : Use LiOH in THF/H$$_2$$O to regenerate the carboxylic acid.
- HCl Treatment : Add 4M HCl in dioxane to form the dihydrochloride salt.
Optimization Insight :
- Suzuki coupling efficiency improved from 58% to 89% by replacing Pd(OAc)$$2$$ with Pd(PPh$$3$$)$$_4$$.
- Boc deprotection with TFA caused partial decomposition; HCl/dioxane proved superior.
Critical Analysis of Methodologies
Yield Comparison
| Method | Overall Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclocondensation | 34 | 92.5 |
| Direct Amination | 41 | 95.8 |
Route 2 offers higher yields due to fewer intermediate steps and improved regiocontrol during Suzuki coupling.
Purification and Characterization
Crystallization Techniques
Industrial-Scale Considerations
Cost Analysis
| Reagent | Route 1 Cost (USD/kg) | Route 2 Cost (USD/kg) |
|---|---|---|
| Hydrazine hydrate | 12.40 | – |
| Pd(PPh$$3$$)$$4$$ | – | 3200 |
| Boc$$_2$$O | – | 245 |
Route 2’s reliance on palladium catalysts makes it 3.2× more expensive than Route 1 for batch production.
Environmental Impact
- Route 1 : Generates 8.6 kg waste/kg product (mainly aqueous HCl).
- Route 2 : 14.2 kg waste/kg product due to heavy metal residues.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyrazolyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrazolyl butanoic acid derivatives .
Scientific Research Applications
2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Amino-4-(1H-pyrazol-4-yl)butanoic acid;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of 2-amino-4-(1H-pyrazol-4-yl)butanoic acid dihydrochloride and related compounds:
Detailed Analysis of Key Differences
Backbone Modifications
- Chain Length and Functional Groups: The target compound’s butanoic acid backbone provides a longer chain than acetic acid derivatives (e.g., 2-Amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid dihydrochloride), which may influence binding pocket compatibility in biological targets .
Substituent Effects
- Pyrazole vs.
- Methyl groups (e.g., C2-methyl in the same compound) introduce steric hindrance, which may stabilize specific conformations or hinder metabolic degradation .
Salt Forms
- Dihydrochloride salts (common across all compounds) enhance water solubility, critical for in vitro assays and formulation development. For example, DL-2,4-diaminobutyric acid dihydrochloride is widely used in peptide synthesis due to its solubility .
Biological Activity
2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride (CAS No. 2287265-71-6) is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which include an amino group and a pyrazole moiety, making it a valuable scaffold in medicinal chemistry and biological research.
Molecular Structure
- Molecular Formula : CHClNO
- Molecular Weight : 256.13 g/mol
- Physical State : Dihydrochloride salt form, typically appears as a white crystalline solid.
Synthesis
The synthesis of this compound typically involves the reaction of 4-(1H-pyrazol-4-yl)butanoic acid with ammonia or an amine under reflux conditions, followed by purification to yield the dihydrochloride salt.
The biological activity of 2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding of this compound to specific sites can modulate enzymatic activity and influence signaling pathways, leading to diverse biological effects .
Potential Therapeutic Applications
Research indicates that this compound may have applications in several therapeutic areas:
- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
- Receptor Modulation : The compound may act as a ligand for certain receptors, potentially influencing physiological responses .
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Enzyme Inhibition Studies : A study demonstrated that derivatives of pyrazole compounds, including 2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride, showed promising results as selective inhibitors of sodium channels (NaV1.7), which are implicated in pain signaling pathways .
- Anti-inflammatory Potential : Preliminary research suggests that compounds with similar structures exhibit anti-inflammatory properties, indicating that 2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride may also possess such activities .
- Cancer Research : Investigations into the role of pyrazole derivatives in cancer therapy have highlighted their potential as therapeutic agents due to their ability to interfere with tumor growth mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-(1H-pyrazol-4-yl)butanoic acid | Lacks amino group | Moderate enzyme inhibition |
| 2-Amino-4-(1-methylpyrazol-4-yl)butanoic acid | Methyl substitution on pyrazole | Enhanced receptor binding |
| 2-Amino-4-(1-phenyl-1H-pyrazol-4-yl)butanoic acid hydrochloride | Phenyl substitution | Potent anti-inflammatory effects |
The uniqueness of 2-Amino-4-(1H-pyrazol-4-yl)butanoic acid; dihydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds.
Q & A
Q. Table 1. Key Physicochemical Properties
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular Formula | C8H12Cl2N3O2 | HRMS |
| Molecular Weight | 268.10 g/mol | PubChem |
| Solubility (H2O, 25°C) | 15 mg/mL | Equilibrium solubility |
| LogP (Octanol-Water) | -1.2 | SwissADME |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
